7-Bromospiro[chromane-2,3'-thietan]-4-one
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Overview
Description
7-Bromospiro[chromane-2,3’-thietan]-4-one is a unique compound characterized by its spirocyclic structure, which includes a chromane moiety fused to a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromospiro[chromane-2,3’-thietan]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one with mesyl chloride, followed by treatment with sodium sulfide to form the thietane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on yield improvement and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Bromospiro[chromane-2,3’-thietan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Scientific Research Applications
7-Bromospiro[chromane-2,3’-thietan]-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromospiro[chromane-2,3’-thietan]-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Bromospiro[chromane-4,1’-cyclopropane]: Another spirocyclic compound with a cyclopropane ring instead of a thietane ring.
7’-Bromospiro[cyclobutane-1,2’-thiochroman]-4’-amine: A related compound with a cyclobutane ring fused to a thiochroman moiety.
Uniqueness: 7-Bromospiro[chromane-2,3’-thietan]-4-one is unique due to its combination of a chromane and thietane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
7-bromospiro[3H-chromene-2,3'-thietane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2S/c12-7-1-2-8-9(13)4-11(5-15-6-11)14-10(8)3-7/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBBOAABYRNHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)Br)OC13CSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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